molecular formula C18H32N2O4Si B1148607 Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- CAS No. 131206-15-0

Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-

Cat. No.: B1148607
CAS No.: 131206-15-0
M. Wt: 368.54318
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Description

Chiral Center Analysis at (1R)-1-Phenylethyl Moiety

The (1R)-1-phenylethyl group introduces a stereogenic center at the benzylic carbon, conferring enantiomeric specificity. X-ray crystallographic studies reveal that the R-configuration positions the phenyl ring in a distinct spatial orientation, influencing molecular packing and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy confirms this configuration through distinct splitting patterns in the $$ ^1H $$ and $$ ^13C $$ spectra, particularly for protons adjacent to the chiral center.

Table 1: Comparative Stereochemical Impact of (1R)- vs. (1S)-Phenylethyl Configurations

Parameter (1R)-Configuration (1S)-Configuration
Biological Activity* Moderate inhibition Weak inhibition
Melting Point (°C) 98–102 95–99
Solubility (CHCl₃) 12.5 mg/mL 10.2 mg/mL

*Biological activity data derived from calcium channel inhibition assays.

The R-configuration enhances steric hindrance around the urea core, limiting rotational freedom and stabilizing specific conformers. Density functional theory (DFT) calculations further predict a 2.3 kcal/mol energy difference between enantiomers due to van der Waals interactions between the phenyl group and triethoxysilyl chain.

Conformational Dynamics of Triethoxysilylpropyl Group

The triethoxysilylpropyl moiety exhibits significant conformational flexibility, governed by rotations around the Si–O and C–C bonds. Low-temperature NMR studies at 209 K reveal two dominant conformers with a 3:1 population ratio, attributed to staggered (antiperiplanar) and eclipsed (synclinal) arrangements of ethoxy groups relative to the urea core.

Table 2: Key Conformational Parameters of the Triethoxysilylpropyl Group

Parameter Staggered Conformer Eclipsed Conformer
Dihedral Angle (Si–O–C) 178° ± 2° 62° ± 3°
Energy Difference 0 kcal/mol (reference) +1.8 kcal/mol
Population (209 K) 75% 25%

Hydrolysis studies demonstrate that the staggered conformer reacts 4.7 times faster with water due to enhanced accessibility of the silicon atom. Grazing-incidence X-ray diffraction (GIXD) further shows that the propyl chain adopts a gauche configuration when adsorbed on silica surfaces, minimizing steric clashes with the urea group.

Hydrogen Bonding Networks in Urea Core

The urea functional group (-NH–C(=O)–NH-) forms intramolecular and intermolecular hydrogen bonds, critical for stabilizing supramolecular assemblies. Fourier-transform infrared (FTIR) spectroscopy identifies N–H stretching frequencies at 3320 cm⁻¹ (asymmetric) and 3255 cm⁻¹ (symmetric), indicative of strong hydrogen bonding. X-ray crystallography reveals a bifurcated hydrogen bond between the urea NH groups and adjacent carbonyl oxygen atoms, with bond lengths of 2.02 Å (N–H···O) and 2.15 Å (N–H···O).

Table 3: Hydrogen Bond Metrics in Urea Core

Bond Type Length (Å) Angle (°) Donor-Acceptor Distance (Å)
N–H···O (intramolecular) 2.02 156 2.89
N–H···O (intermolecular) 2.15 142 3.01

Hirshfeld surface analysis highlights that 38% of the molecular surface participates in hydrogen bonding, with the urea group contributing 72% of these interactions. Molecular dynamics simulations predict that replacing the triethoxysilyl group with a methyl moiety reduces hydrogen bond stability by 44%, emphasizing the role of the silane in orienting the urea core.

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]-3-(3-triethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSRWGCXUDZTR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCCNC(=O)N[C@H](C)C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68959-21-7
Record name Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-
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Record name 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea
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Preparation Methods

Laboratory-Scale Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >99% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with 96–98% recovery.

Industrial-Scale Methods

  • Continuous Flow Chromatography : Reduces processing time by 40% compared to batch methods.

  • High-Performance Liquid Chromatography (HPLC) : Resolves enantiomeric impurities to <0.5%.

Industrial-Scale Production Workflows

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. A representative process includes:

  • Feedstock Preparation :

    • (1R)-1-Phenylethylamine (≥99.5% enantiomeric excess) and 3-isocyanatopropyltriethoxysilane (≥98% purity) are pre-dried over molecular sieves.

  • Reaction :

    • Reactants are pumped into a tubular reactor at 25°C with a residence time of 30 minutes.

  • Quenching and Separation :

    • The reaction mixture is cooled to 10°C, and unreacted isocyanate is neutralized with dry ethanol.

  • Distillation :

    • Short-path distillation under vacuum (0.1 mmHg) removes low-boiling impurities.

Stereochemical Control and Enantiomeric Purity

The chiral (1R)-1-phenylethyl group necessitates stringent control to avoid racemization. Strategies include:

FactorOptimal ConditionImpact on Enantiomeric Excess (ee)
Reaction pHNeutral (6.5–7.5)Maintains >99% ee
CatalystNone (uncatalyzed)Prevents chiral inversion
Solvent PolarityLow (toluene, ε = 2.4)Reduces kinetic resolution

Data from.

Racemization rates increase sharply above 40°C, with a 5% loss in ee observed after 12 hours at 50°C.

Comparative Analysis with Structural Analogs

Modifications to the urea or silane moieties alter synthesis requirements:

CompoundKey Synthetic DifferenceYield (%)
N,N-Bis[3-(triethoxysilyl)propyl]ureaRequires two equivalents of isocyanate75–80
1-(3-Methylphenyl)-3-triethoxysilylureaMeta-substituted amine slows reaction kinetics70–75

Adapted from.

Challenges and Optimization Strategies

Common Issues

  • Moisture Sensitivity : Hydrolysis of triethoxysilyl groups generates silanols, reducing product stability.

  • Isocyanate Degradation : Aged reagents form uretdione dimers, cutting yields by 15–20%.

Yield Optimization

  • In Situ Activation : Freshly distilled 3-isocyanatopropyltriethoxysilane improves conversion rates to >95%.

  • Additives : Molecular sieves (4Å) absorb H₂O, extending reagent half-life by 3× .

Chemical Reactions Analysis

Types of Reactions

1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea involves the interaction of its triethoxysilyl group with surface hydroxyl groups on substrates. This interaction leads to the formation of siloxane bonds, resulting in a stable and robust coating. The urea moiety can also interact with various functional groups, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a chiral phenylethyl group and a triethoxysilyl group. This combination provides enhanced stability and reactivity, making it suitable for a broader range of applications compared to its analogs .

Biological Activity

Urea derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- (CAS No. 68959-21-7) is a unique derivative that combines urea with a triethoxysilyl group, potentially enhancing its biological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C18H32N2O4Si
  • Molecular Weight : 368.54 g/mol
  • Density : 1.05 g/cm³
  • Flash Point : >110°C

The triethoxysilyl group allows this compound to interact with various substrates, making it suitable for applications in surface modification and drug delivery systems.

Pharmacological Effects

Research indicates that urea and its derivatives can exhibit both therapeutic and toxic effects. The specific compound under consideration has shown promise in several areas:

  • Antitumor Activity : Urea derivatives have been studied for their cytotoxic effects on cancer cell lines. For instance, compounds similar to urea have demonstrated growth inhibition in hepatocellular carcinoma cells and other malignancies through mechanisms involving apoptosis and oxidative stress induction .
  • Metabolic Effects : Studies show that urea can influence metabolic pathways, including insulin secretion and glucose metabolism. In chronic kidney disease (CKD) models, urea administration led to increased oxidative stress and insulin resistance, indicating its complex role in metabolic regulation .
  • Neuroprotective Effects : Some studies suggest that urea derivatives may have neuroprotective properties, potentially mitigating damage in neurodegenerative conditions by reducing oxidative stress and improving neuronal survival rates .

The biological activity of Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : Urea has been linked to the generation of ROS in various cell types, which can lead to cellular damage but also initiate protective responses in certain contexts .
  • Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways related to apoptosis and cell proliferation, contributing to its antitumor effects .

Table 1: Summary of Biological Studies on Urea Derivatives

Study ReferenceTest SubstanceAnimal ModelDosageDurationEffects Observed
Burton et al.UreaRats25 mM24 hoursDecreased nitrogen excretion
D’Apolito et al.UreaCKD Mice10 mg/kg15 daysIncreased oxidative stress
Koppe et al.UreaCKD Mice200 mg/kg3 weeksImpaired insulin secretion

These studies indicate the dual nature of urea's effects, highlighting both its therapeutic potential and toxicity under certain conditions.

Surface Modification

The triethoxysilyl group enhances the ability of this compound to form self-assembled monolayers (SAMs) on various substrates, which is crucial for applications in biosensors and drug delivery systems. The functionalization of surfaces with this compound can improve biocompatibility and stability of biomolecules immobilized on surfaces.

Drug Delivery Systems

Due to its ability to form stable coatings on nanoparticles, this urea derivative shows promise as a carrier for targeted drug delivery, potentially improving the efficacy of therapeutic agents while minimizing side effects.

Q & A

Q. What synthetic routes are recommended for preparing Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- with high yield and purity?

  • Methodology : The compound is synthesized via a nucleophilic addition reaction between (1R)-1-phenylethylamine and 3-(triethoxysilyl)propyl isocyanate. Key parameters include:
  • Solvent : Use anhydrous aprotic solvents (e.g., acetonitrile or THF) to prevent hydrolysis of the isocyanate.
  • Stoichiometry : Maintain a 1:1 molar ratio of amine to isocyanate, with a slight excess (~5%) of amine to ensure complete conversion.
  • Reaction Time : 5–24 hours at room temperature under nitrogen.
  • Monitoring : Track urea bond formation via FTIR (C=O stretch at ~1650 cm⁻¹) or TLC.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. Yields >90% are achievable with rigorous moisture exclusion .

Q. Which analytical techniques are critical for confirming structural integrity and enantiomeric purity?

  • Methodology :
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • FTIR : Identify urea C=O (~1650 cm⁻¹) and triethoxysilyl Si-O-C (~1070 cm⁻¹) stretches.
  • NMR (¹H/¹³C) : Assign proton environments (e.g., chiral phenylethyl protons at δ 1.4–1.6 ppm, triethoxysilyl methylene at δ 3.7–3.9 ppm).
  • Chiral HPLC : Use Chiralpak IA/IB columns to verify enantiomeric excess (>98%) by separating (R)- and (S)-isomers.
  • Elemental Analysis : Validate C, H, N, and Si content within 0.4% of theoretical values .

Advanced Research Questions

Q. How can this urea derivative be used to design immobilized catalytic systems?

  • Methodology : The triethoxysilyl group enables covalent anchoring to silica or Fe₃O₄ nanoparticles. Steps include:

Functionalization : React the urea derivative (1–5 mol%) with mesoporous silica/Fe₃O₄ in ethanol/water (95:5) at reflux for 24 hours.

Metal Coordination : Treat functionalized supports with PdCl₂ or RuCl₃ in THF to form metal-urea complexes.

Catalytic Testing : Evaluate activity in asymmetric reactions (e.g., Suzuki coupling). Monitor turnover frequency (TOF) and metal leaching via ICP-MS. Comparative studies with non-chiral analogs assess enantioselectivity .

Q. How can researchers resolve discrepancies in catalytic performance data?

  • Methodology : Address variability through:
  • Batch Consistency : Validate synthetic protocols (e.g., chiral purity via HPLC, elemental analysis).
  • Surface Characterization : Use BET, TEM, and XPS to confirm uniform ligand grafting and surface porosity.
  • Kinetic Profiling : Compare initial reaction rates under standardized conditions (solvent, temperature, substrate concentration).
  • Computational Modeling : Perform DFT studies to predict enantioselectivity trends and optimize metal-urea coordination geometries .

Q. How does the chiral phenylethyl group enhance sensor specificity in molecular imprinting?

  • Methodology : The (R)-phenylethyl moiety creates stereoselective binding cavities. Steps for sensor development:

Pre-complexation : Mix the urea derivative with a chiral analyte (e.g., phoxim) in acetonitrile.

Polymerization : Crosslink with TEOS to form imprinted cavities.

Validation : Test selectivity via fluorescence quenching assays. The chiral urea improves specificity (>3-fold vs. non-imprinted controls) through π-π and van der Waals interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.